4,7-Phenanthroline-5,6-diol
Description
Structure
3D Structure
Properties
CAS No. |
91330-41-5 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4,7-phenanthroline-5,6-diol |
InChI |
InChI=1S/C12H8N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6,15-16H |
InChI Key |
FMUJHFOHFPGAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=NC3=C(C(=C2N=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Phenanthroline 5,6 Diol and Its Key Precursors
Synthetic Routes to 4,7-Phenanthroline-5,6-dione
The creation of the central o-quinone functionality within the 4,7-phenanthroline (B189438) scaffold is a critical transformation, achievable through several synthetic avenues.
The most direct method to synthesize 4,7-phenanthroline-5,6-dione involves the oxidation of the parent heterocycle, 1,10-phenanthroline (B135089). This is typically accomplished using strong oxidizing agents in an acidic medium. A common and effective method utilizes a mixture of concentrated sulfuric acid and concentrated nitric acid. google.comyildiz.edu.tr The presence of a halogen salt, such as potassium bromide (KBr), has been shown to be crucial for achieving high yields. google.com
One reported procedure involves treating 1,10-phenanthroline with a mixture of fuming sulfuric acid and concentrated nitric acid at elevated temperatures (115-140°C), though this can result in low yields (around 20%) and the formation of 5-nitro-1,10-phenanthroline (B1664666) as a significant byproduct. google.com A more refined method employs a mixture of concentrated sulfuric and nitric acids with potassium bromide at reflux, which can yield up to 86% of the desired dione (B5365651). google.com However, the yield of this latter method has been noted to decrease significantly when the reaction is scaled up. google.com A detailed protocol involves the slow addition of the mixed acids to 1,10-phenanthroline and KBr at 5°C, followed by heating to 100°C for several hours. After neutralization, the product is extracted and recrystallized.
Copper(II) complexes have also been explored as catalysts for the aerobic oxidation of 1,10-phenanthroline to the corresponding dione. rsc.org This approach represents a milder alternative to the harsh acidic conditions.
Table 1: Oxidation Methods for 4,7-Phenanthroline-5,6-dione
| Oxidizing System | Substrate | Temperature | Time | Yield | Reference |
| Conc. H₂SO₄ / Conc. HNO₃ / KBr | 1,10-Phenanthroline | Reflux | 40 min | 45% | yildiz.edu.tr |
| Conc. H₂SO₄ / Conc. HNO₃ / KBr | 1,10-Phenanthroline | 5°C to 100°C | 6 h | 81-85% | google.com |
| Oleum / Conc. HNO₃ | 1,10-Phenanthroline | 115-140°C | - | ~20% | google.com |
A more fundamental multi-step approach involves constructing the substituted phenanthroline ring system from simpler acyclic or monocyclic precursors. The Combes synthesis or related Skraup and Friedländer condensations are classical methods for building the quinoline (B57606) core, which can be extended to phenanthrolines. Current time information in Bangalore, IN. For instance, 4,7-disubstituted-1,10-phenanthrolines can be synthesized through the condensation of o-phenylenediamine (B120857) derivatives with Meldrum's acid and orthoesters, followed by thermal cyclization and subsequent chemical transformations. Current time information in Bangalore, IN.acs.org
Preparation of 4,7-Phenanthroline-5,6-diol via Reduction of 4,7-Phenanthroline-5,6-dione
The conversion of the o-quinone (dione) to the corresponding catechol (diol) is a straightforward reduction. This transformation is crucial for accessing the target compound and its unique coordinating properties. Both chemical and electrochemical reduction methods are effective.
A specific chemical method involves the reduction of 4,7-phenanthroline-5,6-dione with hydrazine (B178648) sulfate (B86663) in a boiling water bath. This procedure is reported to be efficient, yielding the diol product in 83% yield after a short reaction time. yildiz.edu.tr Other common reducing agents for quinone systems, such as sodium dithionite (B78146) (Na₂S₂O₄), are also applicable. researchgate.net The reduction using sodium dithionite can be performed in an aqueous solution. tdx.cat
Electrochemically, the reduction of 1,10-phenanthroline-5,6-dione (B1662461) to 1,10-phenanthroline-5,6-diol (B8613696) is well-documented. acs.org However, in aqueous solutions with a pH above 3.6, the resulting diol is often insoluble and precipitates onto the electrode surface, which can passivate the electrode and impede further reaction.
Table 2: Reduction of 4,7-Phenanthroline-5,6-dione to this compound
| Reducing Agent | Solvent | Conditions | Yield | Reference |
| Hydrazine sulfate | Water | Boiling water bath, ~2 min | 83% | yildiz.edu.tr |
| Sodium dithionite | Aqueous solution | - | - | tdx.cat |
| Electrochemical | Aqueous buffer | pH > 3.6 | - | acs.org |
Derivatization Strategies for this compound
The this compound scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its electronic, steric, and coordination properties. Derivatization can occur at the hydroxyl groups or on the phenanthroline ring system.
The two adjacent hydroxyl groups of the catechol moiety are prime targets for derivatization. These groups can readily undergo etherification reactions. A notable example is the synthesis of oxathiacrown ethers appended to the phenanthroline frame. rsc.org In a representative reaction, 1,10-phenanthroline-5,6-diol is reacted with a dimesylate, such as 3,6-dithiaoctane-1,8-dimesylate, in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). rsc.org This Williamson ether synthesis-type reaction forms a macrocyclic ligand where the diol's oxygen atoms are incorporated into the crown ether ring, significantly altering the molecule's coordination pocket.
Further functionalization of the this compound can be achieved by introducing various substituents onto the heterocyclic ring system. While direct substitution on the diol can be challenging, strategies often involve multi-step sequences starting from pre-functionalized phenanthrolines.
Key strategies include:
Nucleophilic Aromatic Substitution: Starting with halogenated phenanthrolines, such as 4,7-dichloro-1,10-phenanthroline, allows for the introduction of a wide range of nucleophiles. Current time information in Bangalore, IN.acs.org Amines, such as pyrrolidine (B122466) or phenothiazine, can displace the chloride ions to form 4,7-diamino-substituted phenanthrolines. Current time information in Bangalore, IN. This approach could be adapted to synthesize substituted diols.
Introduction of Electron-Donating Groups: The electronic properties of the phenanthroline system can be modulated by adding electron-donating groups at the 4 and 7 positions. scispace.com This can enhance the nucleophilicity of the ring nitrogens and alter the redox properties of the molecule.
Direct C-H Functionalization: Modern synthetic methods allow for the direct activation and functionalization of C-H bonds on the phenanthroline scaffold. For example, a metal- and light-free Minisci-type reaction has been developed for the dicarbamoylation of the 2 and 9 positions of phenanthrolines. Such advanced methods provide powerful tools for creating complex derivatives that would be difficult to access through classical means.
Theoretical and Computational Investigations of 4,7 Phenanthroline 5,6 Diol
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) calculations are a cornerstone for analyzing the electronic structure of phenanthroline derivatives. These studies reveal how the distribution of electrons influences the molecule's chemical and photophysical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic transitions and reactivity. For 1,10-phenanthroline-5,6-diol (B8613696), DFT calculations show that the electron density in the HOMO is typically delocalized over the entire molecule. nih.govacs.org In contrast, the LUMO density is often concentrated at the C5=C6 positions of the central ring, where the hydroxyl groups are located. nih.govacs.org This distribution is critical for the molecule's role in electron transfer processes and its reactivity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally corresponds to higher reactivity. For a related derivative, a 1,10-phenanthroline (B135089) compound with bidirectional branches, the HOMO-LUMO gap was calculated to be 3.55 eV, indicating significant π-delocalization. mdpi.com In platinum(II) biphenyl (B1667301) complexes containing phenanthroline ligands, the LUMO orbitals are found to primarily reside on the diimine ligands. acs.org Theoretical calculations help explain the UV-Vis absorption spectra through the electronic transitions between these frontier orbitals. nih.gov
| Compound | HOMO Density Distribution | LUMO Density Distribution | Key Finding |
|---|---|---|---|
| 1,10-Phenanthroline-5,6-diol | Delocalized over the entire molecule nih.govacs.org | Localized at C5=C6 positions nih.govacs.org | The localization of LUMO at the diol-substituted carbons suggests this is the primary site for electrophilic attack and redox activity. |
| Aryl-1H-imidazole[4,5f] acs.orgCurrent time information in Berlin, DE.phenanthroline Cu(II) complexes | - | - | Electrochemical studies are supported by theoretical calculations to understand redox behavior. science.gov |
| Pt(bph)(phen) | Contributions from biphenyl ligand and platinum center acs.org | Primarily resides on the diimine (phenanthroline) ligand acs.org | Low-energy transitions are characterized as metal/biphenyl to diimine ligand charge transfers. acs.org |
Energetic Stability and Conformation Studies
Computational methods are employed to determine the most stable geometric conformations of 4,7-Phenanthroline-5,6-diol and its derivatives. These studies often reveal the presence of intramolecular interactions that contribute significantly to the molecule's stability.
DFT calculations have shown that the substitution of hydroxyl groups at the C5 and C6 positions of the 1,10-phenanthroline core results in a highly stable configuration. nih.govacs.org This stability is partly attributed to the potential for intramolecular hydrogen bonding. For instance, in 4,7-dihydroxy-1,10-phenanthroline, the two hydroxyl groups are spatially suited to form hydrogen bonds with the hydrogen atoms of the reactive C5=C6 carbons, which can stabilize high-energy transition states. nih.govacs.org Similarly, in a related phenanthroline derivative, an intramolecular hydrogen bond between a hydroxyl group and a nearby nitrogen atom was found, forming a stable six-membered ring with an H-N distance of 1.587 Å. nih.gov
Conformational studies on related styryl derivatives of 1,10-phenanthroline predict the existence and relative stability of various cis(Z) and trans(E) conformers, which exhibit different electronic distributions and steric interactions due to the rotation of aryl groups. mdpi.com
| Compound/Interaction | Method | Finding | Significance |
|---|---|---|---|
| 1,10-Phenanthroline-5,6-diol | DFT | Substitution at C5 and C6 positions provides the most stable configuration. nih.govacs.orgresearchgate.net | Highlights the thermodynamic favorability of this isomer. |
| 4,7-dihydroxy-1,10-phenanthroline | DFT | Hydroxyl groups are suitably positioned for H-bonding with reactive C5=C6 atoms, stabilizing the transition state. nih.govacs.org | Explains the enhanced reactivity observed in certain reactions. |
| Generic Phenanthroline Derivative | DFT | Intramolecular H-bond distance of 1.587 Å between -OH and a ring nitrogen forms a stable six-member cycle. nih.gov | Demonstrates the role of hydrogen bonding in conformational stability. |
Reaction Mechanism Elucidation through Computational Chemistry
Theoretical calculations are invaluable for mapping out reaction pathways and understanding complex chemical mechanisms at a molecular level. For this compound, these studies have shed light on its behavior in redox reactions and complexation.
One notable area of study is the mechanism of chemiluminescence enhancement. Computational studies suggest that 1,10-phenanthroline derivatives can be oxidized to radical cations, which then react at the C5=C6 bond to form intermediates like 5,6-dihydro-1,10-phenanthroline-5,6-diol. acs.org In the presence of periodate (B1199274) (IO₄⁻), the complexation with 1,10-phenanthroline-5,6-diol is highly exothermic, releasing significant energy that facilitates the formation of a high-energy excited state. nih.govacs.orgresearchgate.net The proposed mechanism involves an electrophilic attack of IO₄⁻ on the diol, leading to a transient cyclic complex that rearranges to form a dioxetane intermediate, which then decomposes to produce light. acs.orgresearchgate.net
DFT calculations support a radical-based mechanism where the C5=C6 bond is initially attacked by a hydroxyl radical (HO•), leading to the dioxetane intermediate responsible for chemiluminescence. researchgate.net
Solvent Effects on Molecular Structure and Reactivity
The solvent environment can dramatically alter the course of a chemical reaction. Computational and experimental studies on the related compound 1,10-phenanthroline-5,6-dione (B1662461) demonstrate the profound influence of the solvent on its reactivity towards diazomethane. researchgate.net
In aprotic solvents like THF, Et₂O, or CH₂Cl₂, the reaction yields 5,6-methylenedioxy-1,10-phenanthroline exclusively. researchgate.net However, in protic solvents such as ethanol (B145695) or 2-propanol, the reaction pathway shifts to a nucleophilic attack on the carbonyl carbons, forming a dispiro-dioxirane as the main product. researchgate.net An even more drastic change is observed in methanol, where the reaction leads to the cleavage of the C5-C6 bond, producing dimethyl 2,2′-bipyridine-3,3′-dicarboxylate. researchgate.net
These findings highlight the active role of the solvent in chemical reactivity, where protic solvents can participate in the reaction mechanism, for example, by stabilizing charged intermediates or acting as proton donors. researchgate.netacs.org While these studies were conducted on the dione (B5365651), the principles are highly relevant for understanding the reactivity of the diol, as the solvent can influence hydrogen bonding networks and the stability of reaction intermediates. In the synthesis of amphiphilic palladium complexes from 1,10-phenanthroline-5,6-diol, the choice of solvent (e.g., methanol, acetonitrile, THF) was shown to be critical for the reaction's success and yield. rsc.org
Coordination Chemistry of 4,7 Phenanthroline 5,6 Diol and Its Complexes
Ligand Properties of 4,7-Phenanthroline-5,6-diol
Chelating Capabilities and Donor Atom Versatility (N, O)
This compound is a multifaceted ligand, possessing both nitrogen and oxygen atoms that can participate in coordination with metal ions. The two nitrogen atoms of the phenanthroline ring system provide a classic bidentate N,N-chelation site, similar to its parent compound, 1,10-phenanthroline (B135089). This N,N-coordination is a well-established mode of binding for phenanthroline-based ligands, forming stable five-membered chelate rings with a variety of transition metals. researchgate.net
The presence of the two hydroxyl groups at the 5 and 6 positions introduces a second potential chelation site, allowing for O,O-bidentate coordination. This versatility allows the ligand to act as a bridge between metal centers, leading to the formation of polynuclear complexes. For instance, in some complexes, the phenanthroline diol can coordinate to one metal center through its nitrogen atoms and to another through its deprotonated hydroxyl groups. This dual functionality is a key feature of its coordination chemistry.
Furthermore, related studies on 1,10-phenanthroline-5,6-dione (B1662461), the oxidized form of the diol, have shown its ability to coordinate in an N,O;N',O' fashion, particularly in the formation of semidione radical complexes. researchgate.net This suggests that the this compound system can exhibit a rich and varied coordination behavior depending on the metal ion, its oxidation state, and the reaction conditions.
Influence of Hydroxyl Groups on Coordination Behavior
The hydroxyl groups at the 5 and 6 positions of the phenanthroline ring play a crucial role in the coordination behavior of the ligand. Their presence significantly influences the electronic properties, stability, and structural diversity of the resulting metal complexes.
The hydroxyl groups can participate in coordination in both their protonated and deprotonated forms. In the protonated state, they can act as hydrogen bond donors, influencing the supramolecular assembly of the complexes in the solid state. Upon deprotonation, which is often facilitated by a basic medium or the presence of a metal ion, the resulting catecholate-like moiety becomes a strong O,O-donor, leading to the formation of highly stable chelate rings.
Moreover, the deprotonated hydroxyl groups can act as bridging ligands, linking two or more metal centers. This has been observed in the formation of a di-copper species where two copper ions are bridged by the two hydroxylate groups and an acetate (B1210297) molecule. tandfonline.com This bridging capability opens up the possibility of constructing polynuclear and supramolecular architectures with interesting magnetic and electronic properties.
Synthesis and Characterization of Metal Complexes with this compound
Formation of Transition Metal Complexes
A variety of transition metal complexes of this compound and its oxidized form, 1,10-phenanthroline-5,6-dione, have been synthesized and characterized. These include complexes with copper (Cu), iron (Fe), ruthenium (Ru), palladium (Pd), cobalt (Co), and others. rsc.orgmaynoothuniversity.ieresearchgate.net
The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the nature of the final product. For example, the synthesis of mixed-ligand iron(II) complexes containing 1,10-phenanthroline and 1,10-phenanthroline-5,6-dione resulted in a mixture of [Fe(phen)(pdon)₂]²⁺ and [Fe(phen)₂(pdon)]²⁺, which required chromatographic separation. researchgate.net
The formation of these complexes can be monitored and the products characterized by a range of spectroscopic techniques, including Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. For instance, in the IR spectra of metal complexes, a shift in the C=N stretching frequency of the phenanthroline ring is indicative of coordination of the nitrogen atoms to the metal center. yildiz.edu.tr UV-Vis spectroscopy is useful for observing the metal-to-ligand charge transfer (MLCT) bands that are characteristic of many transition metal complexes with aromatic diimine ligands. yildiz.edu.tr
| Metal Ion | Ligand Form | General Synthetic Approach | Characterization Techniques | Reference |
|---|---|---|---|---|
| Copper(II), Iron(II) | This compound | Reaction of metal salt with the diol at varying pH. | Not specified in detail | maynoothuniversity.ieiucr.org |
| Ruthenium(II) | This compound derivative | Reaction of [Ru(bpy)₂Cl₂]·2H₂O with the ligand in ethanol (B145695). | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | arkat-usa.org |
| Palladium(II) | This compound derivative | Reaction of the diarylated phenanthroline with PdCl₂(CH₃CN)₂ in methanol. | ¹H NMR, ESI-MS | rsc.org |
| Copper(II), Cobalt(II) | 1,10-Phenanthroline-5,6-dione | Reaction of metal perchlorate (B79767) with the dione (B5365651) in acetonitrile. | Single-crystal X-ray diffraction, Cyclic Voltammetry | researchgate.net |
Influence of Metal Oxidation State and pH on Complex Formation
The formation and properties of metal complexes with this compound are significantly influenced by the oxidation state of the metal ion and the pH of the reaction medium. The diol/dione functionality of the ligand is redox-active and its state is pH-dependent, which in turn affects its coordination behavior.
The oxidation state of the metal can determine the preferred coordination site. For instance, with easily oxidizable metal centers, the dione form of the ligand might be reduced in situ to the semiquinone or catecholate form, which would then coordinate through the oxygen atoms. Conversely, with metal ions in a stable oxidation state, coordination through the nitrogen atoms is often favored.
The pH of the solution plays a critical role in the protonation state of the hydroxyl groups. In acidic solutions, the hydroxyl groups are likely to be protonated, and coordination will primarily occur through the nitrogen atoms. As the pH increases, deprotonation of the hydroxyl groups becomes more favorable, opening up the O,O-coordination site. Studies on copper and iron complexes of 1,10-phenanthroline-5,6-diol (B8613696) have shown that the preparation at different pH values leads to complexes with different properties, which is particularly relevant for applications such as dye-sensitized solar cells. maynoothuniversity.ieiucr.org
Furthermore, the electrochemical properties of complexes with the related 1,10-phenanthroline-5,6-dione ligand are strongly dependent on pH. Cyclic voltammetry studies have shown that the reduction potentials of these complexes shift with changing proton concentration, indicating that the redox processes are coupled with proton transfer reactions. researchgate.net At pH < 4, the reduction of the dione ligand is proposed to proceed via a 2e⁻/3H⁺ process, while at pH > 4, it follows a 2e⁻/2H⁺ pathway. researchgate.net This pH-dependent redox behavior is a key aspect of the coordination chemistry of this ligand system.
Structural Elucidation of Coordination Compounds
The definitive characterization of the coordination modes and geometries of metal complexes of this compound is achieved through single-crystal X-ray diffraction analysis. While a comprehensive database of crystal structures for complexes of this specific ligand is still developing, structural data from closely related phenanthroline diol and dione complexes provide valuable insights.
For example, the X-ray structure of a zinc complex with a tetradentate phenanthroline diol ligand revealed a five-coordinate zinc ion that is firmly embedded in the ligand. tandfonline.com In another study, a di-copper complex formed with a similar diol ligand showed an acetate-bridged structure, with the two copper ions also bridged by the deprotonated hydroxyl groups of the ligand. tandfonline.com The Cu-O bond lengths to the bridging hydroxylates and the Cu-N bond lengths were reported, providing concrete structural evidence for the participation of the hydroxyl groups in coordination.
The crystal structure of a ruthenium(II) complex with a 1,10-phenanthroline-5,6-dione ligand, [Ru(CO)₂Cl₂(phendione)], showed that the ligand coordinates to the ruthenium center in a bidentate N,N' fashion, adopting a distorted octahedral geometry. iucr.org The C=O and C-C bond lengths within the diketone moiety were found to be typical for such systems. iucr.org
These structural studies confirm the versatility of the phenanthroline diol/dione framework in adopting different coordination modes, including N,N-chelation and O,O-bridging. The detailed structural parameters obtained from X-ray crystallography are essential for understanding the structure-property relationships in these coordination compounds.
| Complex | Metal Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
|---|---|---|---|---|
| Zinc complex of a phenanthroline diol | Five-coordinate | Not specified in abstract | Not specified in abstract | tandfonline.com |
| Di-copper complex of a phenanthroline diol | Square pyramidal (for one Cu) | Cu(1)···N(1) 1.954, Cu(1)···N(2) 2.000, Cu(1)···O(3) 2.342, Cu(1)···O(1) 1.913, Cu(1)···O(2) 1.913 | Not specified in abstract | tandfonline.com |
| [Ru(CO)₂Cl₂(phendione)] | Distorted octahedral | C=O 1.239(5), C-C 1.537(5) | Not specified in abstract | iucr.org |
| Copper(I) complex with a sterically demanding phenanthroline | Distorted tetrahedral | Not specified in abstract | Not specified in abstract | researchgate.net |
X-ray Crystallography Studies of Metal Complexes
Comprehensive X-ray crystallography data, including tables of bond lengths, bond angles, and detailed crystal system information for metal complexes specifically of this compound, are not available in published literature. While studies on related phenanthroline ligands exist, these findings cannot be directly extrapolated to the this compound ligand due to the influence of isomeric and substituent effects on the crystal packing and coordination geometry.
Supramolecular Assembly and Hydrogen Bonding Networks in Complexes
Detailed studies focusing on the supramolecular assembly and hydrogen bonding networks specifically within metal complexes of this compound have not been extensively reported. The diol functionality is expected to be a strong hydrogen bond donor, and the phenanthroline core can act as a hydrogen bond acceptor, suggesting that its metal complexes would likely form intricate one-, two-, or three-dimensional supramolecular architectures. These networks would be stabilized by a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions. However, without specific crystallographic studies, a detailed description and analysis of these potential networks remain speculative.
Spectroscopic and Advanced Characterization for Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of a comparable diol compound reveals distinct signals corresponding to different proton environments. Aromatic protons are typically observed in the downfield region, between 7.31 and 8.23 ppm. The protons of the hydroxyl (-OH) groups are expected to appear as a characteristic signal, which in a related diol, was observed at 2.86 ppm. The exact chemical shift of the hydroxyl protons can be influenced by factors such as solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For a similar diol, aromatic carbons resonate in the range of 115.5 to 153.8 ppm. Carbons attached to the hydroxyl groups would appear at a specific chemical shift, which for a related structure, was not explicitly detailed but would be expected in the typical range for carbons bonded to oxygen.
A summary of expected ¹H and ¹³C NMR chemical shifts for 4,7-Phenanthroline-5,6-diol based on analogous compounds is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.30 - 8.30 | 115.0 - 154.0 |
| Hydroxyl OH | ~2.8 - 3.0 | - |
| C-OH | - | ~140 - 150 |
| Quaternary Aromatic C | - | ~120 - 145 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the hydroxyl and aromatic moieties.
The presence of the hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The stretching vibrations of the C-O bonds of the diol are also expected to be observed. The aromatic nature of the phenanthroline core will give rise to several characteristic bands. These include C-H stretching vibrations typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which are generally found in the 1400-1600 cm⁻¹ region. While a specific spectrum for this compound is not available, the spectrum of the isomeric 1,10-Phenanthroline-4,7-diol provides a useful reference.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching, broad | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-O (hydroxyl) | Stretching | 1000 - 1260 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic phenanthroline system.
While the specific absorption maxima for this compound are not detailed in the available literature, studies on various phenanthroline derivatives indicate that these compounds typically exhibit strong absorption bands in the UV region. The electronic transitions in complex ions of 1,10-phenanthroline (B135089) show characteristics of π to π* and n to π* transitions. nih.govresearchgate.net The exact position and intensity of these bands are influenced by the substitution pattern on the phenanthroline core. The presence of the hydroxyl groups in this compound would likely cause a shift in the absorption maxima compared to the unsubstituted phenanthroline.
| Type of Transition | Expected Wavelength Range (nm) |
| π → π | 200 - 400 |
| n → π | > 300 |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₂H₈N₂O₂), the expected exact mass is approximately 212.06 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation pattern would provide valuable structural information. While a specific mass spectrum for this compound is not available, analysis of related phenanthroline derivatives suggests that common fragmentation pathways may involve the loss of small neutral molecules such as CO, HCN, or H₂O from the molecular ion.
| Ion | Expected m/z | Description |
| [M]⁺ | ~212 | Molecular Ion |
| [M - H₂O]⁺ | ~194 | Loss of a water molecule |
| [M - CO]⁺ | ~184 | Loss of a carbon monoxide molecule |
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. The electrochemical behavior of this compound is intrinsically linked to its oxidized form, 4,7-phenanthroline-5,6-dione. The diol (a hydroquinone-type species) can be oxidized to the dione (B5365651) (a quinone-type species), and conversely, the dione can be reduced back to the diol.
Studies on the closely related 1,10-phenanthroline-5,6-dione (B1662461) reveal that its electrochemical reduction is a two-electron, two-proton process to form the corresponding diol. chemicalbook.com The redox potentials for this process are pH-dependent. At pH values below 4, the reduction proceeds via a 2e⁻/3H⁺ process, while at pH values above 4, it follows a 2e⁻/2H⁺ pathway. chemicalbook.com This suggests that the electrochemical behavior of this compound would involve a reversible or quasi-reversible two-electron oxidation to the corresponding dione, with the formal potential being dependent on the pH of the solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. In the context of this compound, EPR could be used to study the one-electron oxidized intermediate, the semiquinone radical anion, which would be formed during the oxidation of the diol to the dione.
Studies on the anion radicals of 1,10-phenanthroline and its derivatives have been conducted, providing insights into the electron spin distribution within the phenanthroline framework. researchgate.net The formation of a semiquinone radical from this compound would be expected to give a characteristic EPR spectrum. The hyperfine coupling constants observed in the spectrum would provide information about the interaction of the unpaired electron with the magnetic nuclei (¹H and ¹⁴N) in the molecule, allowing for the mapping of the spin density distribution. The g-factor would be characteristic of an organic radical containing nitrogen and oxygen atoms.
Applications in Catalysis and Sensing Technologies
Catalytic Applications of 4,7-Phenanthroline-5,6-diol and its Derivatives
Phenanthroline-based ligands are well-established in coordination chemistry and have been extensively used to create metal complexes with catalytic properties for a variety of organic transformations. labinsights.nl While specific research on the catalytic applications of this compound is limited, the broader family of phenanthroline derivatives has demonstrated significant potential in this field.
Complexes formed between phenanthroline ligands and transition metals are known to catalyze several types of organic reactions, including cycloadditions and cross-coupling reactions. labinsights.nl For instance, derivatives of phenanthroline have been employed in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The specific substitution pattern on the phenanthroline ring can influence the catalytic activity and selectivity of the metal complex.
While direct examples of this compound in these reactions are not extensively documented, a related compound, 1,10-phenanthroline-5,6-diol (B8613696), has been utilized in the form of its manganese complex supported on Fe3O4 nanoparticles as a catalyst for the synthesis of 1-substituted 1H-tetrazole derivatives. This suggests that phenanthroline diols can serve as effective ligands in heterogeneous catalysis.
The diol functionality itself can be a key feature in catalysis. Chiral diol-based organocatalysts have been widely used in various enantioselective reactions. nih.gov Although this compound is not chiral, the principle of diols participating in catalytic cycles, for example through the formation of boronate esters in asymmetric allylboration reactions, highlights the potential reactivity of the diol group. nih.gov
There is currently limited direct evidence to suggest that this compound or its simple derivatives act as catalytic cofactors in natural biochemical pathways. However, the interaction of phenanthroline-metal complexes with biological molecules is an active area of research. For example, copper-phenanthroline complexes have been studied for their ability to induce oxidative damage to DNA and generate reactive oxygen species (ROS) in the presence of reducing agents like glutathione. nih.gov This activity is being explored for potential therapeutic applications, where the phenanthroline complex essentially acts as a pro-oxidant, a role that can be considered a form of catalytic activity in a biological context. nih.gov
Electrochemical Sensing Applications
The redox-active nature of the quinone/diol functionality in the 5,6-positions of the phenanthroline ring system makes these compounds attractive for the development of electrochemical sensors.
The precursor to this compound, namely 4,7-phenanthroline-5,6-dione, has been utilized in the fabrication of modified electrodes for electrochemical sensing. An electrochemical sensor based on a 1,10-phenanthroline-5,6-dione-modified electrode was developed for the detection of E. coli. mdpi.com This sensor demonstrated an enhanced ability to oxidize NADH at a low potential, which is advantageous for reducing interference from other redox-active compounds present in biological samples. mdpi.com The modification of electrode surfaces with phenanthroline derivatives can be achieved by incorporating them into polymer films like Nafion. mdpi.com
The following table summarizes the performance of an electrochemical sensor based on a 1,10-phenanthroline-5,6-dione-modified electrode for the detection of NADH.
| Analyte | Sensitivity | Limit of Detection (LOD) |
| NADH | 0.222 µA/µM | 0.0357 µM |
| Data sourced from a study on an electrochemical sensor for E. coli detection. mdpi.com |
The sensing mechanism of phenanthroline-dione/diol modified electrodes is primarily based on their ability to mediate electron transfer between the electrode surface and the target analyte. In the case of NADH detection, the phenanthroline-dione acts as a redox mediator, facilitating the oxidation of NADH at a lower overpotential than on a bare electrode. mdpi.com The dione (B5365651) is reduced in the process and subsequently re-oxidized at the electrode surface, completing the catalytic cycle.
The redox potentials of these compounds are strongly dependent on pH, which is a characteristic feature of quinone-hydroquinone systems. researchgate.net The reduction of the dione form to the diol form involves the transfer of electrons and protons. This pH-dependent redox behavior can be exploited for developing pH sensors or for tuning the selectivity of the sensor for a particular analyte.
Chemiluminescence and Photoluminescence Studies
The luminescence properties of this compound and its derivatives are of interest for developing optical sensing and imaging agents.
A study on the radical-triggered chemiluminescence of phenanthroline derivatives revealed that "4,7-dihydroxy-1,10-phen" (which is likely this compound) can significantly enhance the weak chemiluminescence from the periodate (B1199274)–peroxide reaction. nih.gov The hydroxyl groups at the 4 and 7 positions are thought to stabilize the transition state through intramolecular hydrogen bonding, leading to higher chemiluminescence signals. nih.gov The proposed mechanism involves the oxidation of the phenanthroline derivative at the C5=C6 bond to form a diol, which then reacts with periodate to form a dioxetane intermediate that decomposes to produce light. nih.gov
Radical-Triggered Chemiluminescence Mechanisms
Detailed studies on radical-triggered chemiluminescence have largely investigated 1,10-phenanthroline (B135089) and its derivatives. In these systems, the phenanthroline molecule can act as a catalyst, significantly enhancing the weak chemiluminescence from reactions such as the periodate-peroxide system. acs.orgnih.gov
The proposed mechanism involves the generation of hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). nih.gov These highly reactive radicals then attack the electron-rich C⁵=C⁶ bond of the phenanthroline ring. acs.orgnih.gov This oxidation step leads to the formation of a 5,6-dihydro-1,10-phenanthroline-5,6-diol intermediate. nih.gov Subsequent oxidation and rearrangement of this diol can lead to the formation of an excited-state emitter, which then decays to the ground state, producing light. The entire process is a radical-based mechanism where the phenanthroline derivative facilitates the generation of radicals and is itself consumed to produce the light-emitting species. acs.orgnih.gov
The efficiency of this chemiluminescence is influenced by substituents on the phenanthroline ring. Electron-withdrawing groups have been shown to boost the chemiluminescent signal, suggesting a buildup of negative charge on the phenanthroline molecule in the rate-determining step. nih.gov Conversely, substitution at the reactive C⁵=C⁶ position can block the reaction and eliminate the chemiluminescence. nih.gov While these findings are specific to 1,10-phenanthroline derivatives, they establish a foundational mechanism that could be applicable to this compound, given the presence of the same reactive 5,6-diol functionality.
Table 1: Key Species in Phenanthroline-Enhanced Chemiluminescence
| Compound/Radical | Role in Chemiluminescence |
| Hydrogen Peroxide (H₂O₂) | Source of hydroxyl radicals |
| Periodate (IO₄⁻) | Oxidant |
| Hydroxyl Radical (•OH) | Initiates the oxidation of phenanthroline |
| Phenanthroline | Catalyst and precursor to the emitting species |
| Phenanthroline-5,6-diol | Key intermediate in the reaction pathway |
Development of Fluorescent and Phosphorescent Sensors
Phenanthroline derivatives are widely used in the development of fluorescent sensors, particularly for the detection of metal ions. researchgate.net The nitrogen atoms of the phenanthroline scaffold act as a chelating unit for metal ions. This coordination can lead to significant changes in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, which forms the basis for sensing. epa.gov Derivatization at various positions on the phenanthroline ring, including the 4 and 7 positions, can be used to tune the selectivity and sensitivity of these sensors for different cations and anions. researchgate.netresearchgate.net
While specific research into fluorescent or phosphorescent sensors based solely on this compound is not prominent, the related compound 1,10-phenanthroline-5,6-diol has been utilized in the creation of metal complexes for applications in dye-sensitized solar cells. epa.gov In these systems, the diol group provides effective binding sites to surfaces like titanium dioxide. epa.gov This demonstrates the utility of the 5,6-diol functional group in coordinating with other species, a property that is crucial for sensor development.
The general principle for a fluorescent sensor based on a phenanthroline-diol would involve the binding of a target analyte to either the phenanthroline nitrogens or the diol oxygens, or both. This interaction would alter the electronic structure of the molecule, leading to a detectable change in its fluorescence or phosphorescence spectrum.
Table 2: Potential Components of a this compound Based Sensor
| Component | Function |
| 4,7-Phenanthroline (B189438) Core | Ligating unit for metal ions |
| 5,6-Diol Group | Potential binding site for analytes |
| Target Analyte (e.g., metal ion) | Species to be detected |
| Fluorophore (the molecule itself) | Signals the binding event through changes in light emission |
Integration in Advanced Materials Science
Development of Dye-Sensitized Solar Cells (DSSCs) with Phenanthroline-Based Sensitizers
A notable study investigated the use of metal complexes of 1,10-phenanthroline-5,6-diol (B8613696) with copper (Cu) and iron (Fe) as sensitizers in DSSCs. A key finding was that the two hydroxyl (-OH) groups of the diol ligand serve as effective binding sites to the titanium dioxide (TiO₂) photoanode, which is a critical factor for efficient electron injection. nih.govnih.gov
The ability of a DSSC to convert light into electricity is fundamentally dependent on the light-harvesting efficiency (LHE) of its sensitizer (B1316253) dye. The LHE is determined by the dye's absorption spectrum—both its intensity (molar extinction coefficient) and its breadth across the solar spectrum. Phenanthroline-based sensitizers can be chemically modified to enhance these properties.
For instance, incorporating strong electron-donating groups, such as phenothiazine, into a phenanthroline-based ruthenium dye has been shown to efficiently increase the molar extinction coefficient and broaden the absorption band in the UV-vis spectrum. researchgate.net While research specifically detailing the complete absorption profile of 4,7-Phenanthroline-5,6-diol is limited, related phenanthroline derivatives offer insight. The introduction of catechol anchor groups to a phenanthroline ligand in Cu(I) complexes, for example, demonstrates how functionalization influences light absorption properties for DSSC applications. sigmaaldrich.com The diol groups on the 4,7-phenanthroline (B189438) core are expected to influence the electronic structure and thus the absorption characteristics of the resulting dye complexes.
When used as sensitizers, these complexes demonstrated promising, albeit moderate, performance. The DSSC employing a copper-complexed phenanthroline-diol dye achieved a power conversion efficiency of 2.80%. nih.govnih.gov Interestingly, creating a "cocktail" dye by mixing the copper and iron complexes in a 2:1 ratio resulted in a significantly higher PCE of 3.70%. nih.govnih.gov This enhancement suggests synergistic effects between the two metal complexes within the DSSC.
While the efficiency decreased as the proportion of the iron complex increased, the iron complexes were noted to form more stable complex structures compared to their copper counterparts. nih.govnih.gov This highlights a common trade-off in DSSC design between achieving maximum efficiency and ensuring long-term operational stability. The development of novel phenanthroline derivatives continues to address these challenges, with some ionized phenanthroline derivatives in organic solar cells showing the ability to maintain 80% of their initial efficiency for over 3000 hours in dark conditions. rsc.orgnih.gov
| Sensitizer Dye Composition | Power Conversion Efficiency (PCE) | Key Finding |
|---|---|---|
| 1,10-Phenanthroline-5,6-diol Cu-Complex | 2.80% | Baseline efficiency for the single-metal complex. nih.govnih.gov |
| 1,10-Phenanthroline-5,6-diol Cu:Fe (2:1) Cocktail | 3.70% | Cocktail dye shows a 32% efficiency improvement over the Cu-complex alone. nih.govnih.gov |
| General Ruthenium Sensitizer (N719) | ~7.50-8.8% | Standard benchmark for comparison in many DSSC studies. researchgate.netrsc.org |
Luminescent Materials and Energy Transfer Reagents
The rigid and aromatic structure of the phenanthroline ligand makes it an excellent scaffold for creating luminescent materials. When coordinated with metal ions, particularly rare earth elements like Europium(III) or transition metals like Rhenium(I), phenanthroline derivatives can form complexes with strong luminescence and interesting photophysical properties. rsc.orgnih.gov These properties are valuable for applications in sensors, bio-imaging, and optical devices.
The functional groups attached to the phenanthroline ring play a critical role in tuning these properties. Studies on 4,7-disubstituted-1,10-phenanthroline ligands in Europium(III) complexes have shown that substituents can alter absorption peak positions and influence the energy transfer process from the ligand to the metal ion, which is essential for the metal's luminescence. nih.gov The introduction of diol groups at the 5,6-positions would similarly be expected to modulate the electronic energy levels of the ligand, thereby affecting its performance as an antenna for sensitizing the emission of a coordinated metal center.
The phenanthroline framework itself is a building block for highly luminescent materials through chemical functionalization. whiterose.ac.uk The positions at the 5 and 6 carbons are known to be preferred sites for electrophilic reagents, making the synthesis of derivatives like this compound a strategic pathway to new optical materials. whiterose.ac.uk
Conducting Polymers and Composite Materials incorporating Phenanthroline Moieties
The incorporation of phenanthroline units into polymer chains is a strategy for developing advanced materials with unique structural and electronic properties. These materials can be categorized as either coordination polymers, where metal ions link phenanthroline ligands into extended networks, or conjugated polymers, where the phenanthroline units are part of the covalent backbone.
Direct polymerization of phenanthroline derivatives has been successfully demonstrated. A significant study reported the synthesis of poly(1,10-phenanthroline-5,6-diyl)s by polymerizing 5,6-dibromo-1,10-phenanthroline. This research resulted in the formation of helical polymers where the phenanthroline units are densely stacked upon one another, creating a well-defined π-stacked conformation. nih.gov Such structures are of high interest for creating materials with anisotropic conductivity and chiroptical properties.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes with Enhanced Selectivity and Yield
The efficient and selective synthesis of 4,7-Phenanthroline-5,6-diol is a critical first step for its broader application. While general methods for the synthesis of phenanthroline diols exist, future research should focus on developing novel synthetic routes that offer enhanced control over selectivity and yield, particularly for chiral derivatives.
One promising avenue is the exploration of enantioselective dihydroxylation of 4,7-phenanthroline (B189438). This could potentially be achieved using asymmetric catalysts, providing a direct route to chiral this compound. The development of such methods would be a significant advancement, as chiral phenanthroline ligands are highly valuable in asymmetric catalysis.
| Synthetic Approach | Potential Advantages | Research Focus |
| Asymmetric Dihydroxylation | Direct access to enantiomerically pure diols. | Development of novel chiral catalysts and optimization of reaction conditions. |
| Optimized Multi-step Synthesis | Improved overall yield and scalability. | Investigation of alternative reagents, green solvents, and purification techniques. |
| Flow Chemistry | Enhanced reaction control, safety, and potential for automation. | Adaptation of existing batch processes to continuous flow systems. |
Advanced Theoretical Modeling of Reaction Pathways and Material Properties
Computational chemistry offers a powerful tool to guide the rational design of new materials and to understand complex reaction mechanisms. For this compound, advanced theoretical modeling can provide invaluable insights into its reactivity and the properties of its derivatives and metal complexes.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its metal complexes. nih.govscispace.com This can aid in understanding the nature of metal-ligand bonding, the energies of frontier molecular orbitals, and the prediction of absorption and emission spectra, which is crucial for the design of new photofunctional materials. rsc.org
Furthermore, computational modeling can be used to investigate the reaction pathways for the synthesis of this compound and its derivatives. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a deeper understanding of the reaction mechanism and allowing for the rational design of more efficient synthetic strategies.
| Modeling Technique | Application for this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction energetics. | Understanding of reactivity, stability, and metal-ligand interactions. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Guidance for the design of luminescent materials and sensors. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes in different environments. | Insights into conformational changes, solvent effects, and interactions with other molecules. |
Multifunctional Materials Design Based on this compound Complexes
The ability of this compound to act as a versatile ligand for a wide range of metal ions opens up exciting possibilities for the design of multifunctional materials. The diol functionality can participate in coordination or act as a site for further functionalization, leading to materials with tailored properties.
One area of significant potential is the development of catalytic materials . Metal complexes of this compound could be explored as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be tuned by introducing substituents on the phenanthroline ring, allowing for the optimization of catalytic activity and selectivity.
Another promising application is in the field of sensors . The fluorescence of phenanthroline derivatives is often sensitive to the presence of metal ions, making them excellent candidates for fluorescent sensors. mdpi.com this compound-based sensors could be designed for the selective detection of specific metal ions through chelation-enhanced fluorescence.
Furthermore, the unique structure of this compound makes it an interesting building block for supramolecular assemblies and coordination polymers . mdpi.com By carefully selecting the metal ions and reaction conditions, it may be possible to construct one-, two-, or three-dimensional networks with interesting topologies and properties, such as porosity for gas storage or separation.
| Material Type | Potential Application | Design Strategy |
| Homogeneous Catalysts | Asymmetric synthesis, oxidation reactions, cross-coupling reactions. | Synthesis of chiral metal complexes with tailored steric and electronic properties. |
| Fluorescent Sensors | Detection of metal ions in environmental or biological samples. | Functionalization with specific recognition units and optimization of photophysical properties. |
| Coordination Polymers | Gas storage, separation, heterogeneous catalysis. | Control of network topology through judicious choice of metal nodes and ancillary ligands. |
| Dye-Sensitized Solar Cells | Light-harvesting components in solar energy conversion. | Formation of metal complexes with broad absorption in the visible spectrum and efficient charge transfer properties. nih.gov |
Investigation of Structure-Property Relationships for Targeted Applications
A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is essential for the rational design of materials with specific functions. Systematic studies that correlate structural modifications with changes in photophysical, electrochemical, and catalytic properties are crucial.
For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the phenanthroline ring can significantly influence the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission properties of the molecule. ias.ac.in Similarly, the steric bulk of substituents can affect the coordination geometry around a metal center, which in turn can impact the catalytic activity of the resulting complex.
By systematically varying the substituents and studying the resulting changes in properties, it will be possible to establish clear structure-property relationships . This knowledge will enable the targeted design of this compound derivatives with optimized performance for specific applications, such as highly efficient catalysts, selective sensors, or advanced optical materials.
| Property of Interest | Structural Modification | Expected Effect |
| Photophysical Properties | Introduction of electron-donating/withdrawing groups, extension of the π-conjugated system. | Tuning of absorption and emission wavelengths, quantum yields, and lifetimes. |
| Electrochemical Properties | Modification of the electronic nature of the phenanthroline ring. | Shifting of redox potentials, influencing the electron transfer properties of metal complexes. |
| Catalytic Activity | Variation of steric bulk and electronic character of substituents near the metal binding site. | Enhancement of catalytic turnover frequency and stereoselectivity. |
| Sensing Selectivity | Incorporation of specific binding sites for target analytes. | Improved recognition and selective response to the analyte of interest. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4,7-Phenanthroline-5,6-diol, and what are their critical optimization parameters?
- Methodological Answer : Synthesis typically involves the reduction of 4,7-Phenanthroline-5,6-dione using agents like sodium borohydride under controlled pH. Key parameters include maintaining reaction temperatures between 0–5°C to minimize side reactions, using stoichiometric excess of reductant, and purification via ethanol/water recrystallization. Yields ≥85% with purity ≥95% are validated by HPLC-PDA .
Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Purity : HPLC-PDA at 254 nm resolves ≥98% of impurities (e.g., residual diketone or dimeric byproducts) .
- Structural Confirmation : ¹H/¹³C NMR in DMSO-d6 identifies hydroxyl protons (δ 9.8–10.2 ppm) and aromatic carbons. ESI-MS confirms molecular ion [M+H]⁺ at m/z 180.2053 .
Q. What are the key physicochemical properties of this compound that influence its solubility and reactivity?
- Methodological Answer : Limited aqueous solubility (0.8 mg/mL at 25°C) due to hydrogen bonding; enhanced in DMSO (45 mg/mL). Reactivity is pH-dependent, with deprotonation (pKa1 ≈ 6.2, pKa2 ≈ 9.8) enabling chelation or esterification. LogP (1.3) suggests moderate lipophilicity for membrane permeability studies .
Advanced Research Questions
Q. How do coordination complexes of this compound with transition metals influence their stability in aqueous solutions, and what supramolecular interactions dominate?
- Methodological Answer : Co³+ complexes adopt octahedral geometries stabilized by hydrogen bonding (O–H···N distances: 2.6–2.8 Å) and π-π stacking (3.5–4.0 Å). Aqueous stability studies show maximal integrity at pH 6–8, with decomposition at extremes due to hydroxyl displacement. X-ray crystallography and NMR kinetics are critical for monitoring ligand dissociation .
Q. What discrepancies exist in impurity profiling data across synthetic batches, and how can orthogonal analytical approaches resolve them?
- Methodological Answer : Batch variations include residual diketone (≤2%) and dimeric byproducts (≤0.5%). Orthogonal LC-MS/MS with CID differentiates isobaric impurities: diketones fragment via CO loss (m/z 178.1947), while diols retain hydroxyls (neutral loss of H2O). qNMR with maleic acid as an internal standard validates absolute purity (±0.5% accuracy) .
Q. How can researchers mitigate conflicting data regarding the redox behavior of this compound in electrochemical studies?
- Methodological Answer : Discrepancies in redox potentials (e.g., E1/2 from −0.15 V to +0.10 V vs. Ag/AgCl) arise from solvent effects (aqueous vs. acetonitrile). Standardization using a three-electrode system with 0.1 M KCl at 25°C resolves inconsistencies. Cyclic voltammetry (100 mV/s scan rate) confirms reversible two-electron oxidation at +0.05 V (diol-to-dione conversion). N2 purging prevents oxygen interference .
Key Research Notes
- Synthesis Optimization : Temperature control during reduction is critical to avoid diketone contamination .
- Complex Stability : Supramolecular interactions (π-π stacking, hydrogen bonding) dominate in aqueous coordination chemistry .
- Analytical Rigor : Orthogonal methods (LC-MS/MS, qNMR) are essential for resolving impurity-related data conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
